

# Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Ceftiofur Hydrochloride

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Compound of Interest		
Compound Name:	Ceftiofur hydrochloride	
Cat. No.:	B1243634	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceftiofur hydrochloride is a third-generation cephalosporin antibiotic widely used in veterinary medicine to treat bacterial infections in various animal species.[1][2] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria by inhibiting bacterial cell wall synthesis.[1] Determining the Minimum Inhibitory Concentration (MIC) is a critical in vitro method to quantify the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[3][4][5] This application note provides detailed protocols for determining the MIC of ceftiofur hydrochloride using the broth microdilution and agar dilution methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][6][7]

## **Data Presentation**

The following tables summarize essential quantitative data for **ceftiofur hydrochloride** MIC testing, including quality control ranges and interpretive criteria (breakpoints).

Table 1: Quality Control (QC) Ranges for Ceftiofur MIC Determination



Quality Control Strain	ATCC® Number	MIC Range (μg/mL)
Staphylococcus aureus	29213™	0.25 - 1.0[1]
Escherichia coli	25922™	Refer to current CLSI documents for the most up-to-date range.
Pseudomonas aeruginosa	27853™	Refer to current CLSI documents for the most up-to-date range.
Enterococcus faecalis	29212™	Refer to current CLSI documents for the most up-to-date range.

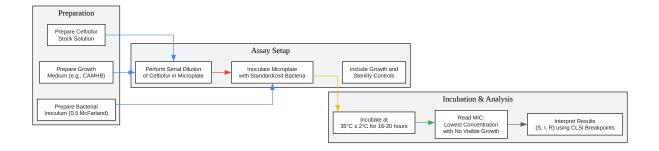
Table 2: CLSI MIC Interpretive Criteria for Ceftiofur

Pathogen Group	Host Animal	MIC (μg/mL) - Susceptible (S)	MIC (μg/mL) - Intermediate (I)	MIC (μg/mL) - Resistant (R)
Staphylococcus aureus (Bovine Mastitis)	Bovine	≤ 2[1]	4[1]	≥ 8[1]
Pasteurella multocida (Bovine Pneumonia)	Bovine	≤ 2[6][8]	4[6][8]	≥ 8[6][8]
Swine Respiratory Pathogens	Swine	≤ 2[2][6][9]	4[2][6][9]	≥ 8[2][6][9]

# **Experimental Workflow Diagram**

The following diagram illustrates the general workflow for determining the MIC of **ceftiofur hydrochloride**.





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Caption: General workflow for MIC determination by broth microdilution.

## **Experimental Protocols**

Adherence to standardized protocols is crucial for accurate and reproducible MIC results. The broth microdilution and agar dilution methods are described below.

## **Materials and Reagents**

- Ceftiofur hydrochloride (analytical grade)[1]
- Appropriate solvent for ceftiofur hydrochloride (e.g., sterile deionized water)[1]
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)[1]
- Mueller-Hinton Agar (MHA)[10]
- Sterile 96-well microtiter plates[6]
- Sterile petri dishes



- Test bacterial isolates and recommended QC strains (e.g., S. aureus ATCC® 29213™)[1][6]
- 0.5 McFarland turbidity standard[6]
- Sterile saline or phosphate-buffered saline (PBS)[6]
- Incubator (35°C ± 2°C)[1][6]
- Micropipettes and sterile tips
- Multipoint inoculator (for agar dilution)

## **Preparation of Ceftiofur Hydrochloride Stock Solution**

- Aseptically prepare a stock solution of ceftiofur hydrochloride at a high concentration (e.g., 1280 μg/mL) in a suitable solvent as recommended by the manufacturer.[6]
- Ensure the powder is completely dissolved.
- Filter-sterilize the stock solution.
- For long-term storage, dispense into aliquots and store at -60°C or below, protected from light.[1][6]

## **Inoculum Preparation**

- From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies
  of the test organism.[1][6]
- Transfer the colonies to a tube containing sterile saline or CAMHB.[1]
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10<sup>8</sup> CFU/mL.[6]

## **Broth Microdilution Method**

- Preparation of Antibiotic Dilutions:
  - Dispense 50 μL of sterile CAMHB into each well of a 96-well microtiter plate.



- Prepare a working stock solution of ceftiofur at twice the highest desired final concentration.
- Add 50 μL of the ceftiofur working stock solution to the first well of each test row and mix.
- Perform twofold serial dilutions by transferring 50 μL from the first well to the second, and so on, down the plate. Discard the final 50 μL from the last well in the dilution series.[1]
   This results in 50 μL of varying ceftiofur concentrations in each well.

#### Inoculation:

- Dilute the standardized inoculum (from step 3) in CAMHB to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL.[1][6]
- Add 50 μL of the diluted inoculum to each well, bringing the total volume to 100 μL. The final inoculum concentration in each well should be approximately 5 x  $10^5$  CFU/mL.[1]

#### Controls:

- $\circ$  Growth Control: A well containing 50  $\mu$ L of CAMHB and 50  $\mu$ L of the diluted inoculum (no antibiotic).
- Sterility Control: A well containing 100 μL of uninoculated CAMHB.[1]

#### Incubation:

- Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1][6]
- · Reading and Interpretation:
  - Following incubation, visually inspect the wells for turbidity (bacterial growth). A microplate reader can also be used.
  - The MIC is the lowest concentration of ceftiofur that completely inhibits visible growth.[1]
     [6]
  - The growth control well should show distinct turbidity. The sterility control well should remain clear.



- The MIC of the QC strain must fall within the acceptable ranges listed in Table 1.
- Compare the MIC of the test isolate to the CLSI breakpoints (Table 2) to classify it as susceptible, intermediate, or resistant.[3]

## **Agar Dilution Method**

- Preparation of Antibiotic-Containing Plates:
  - Prepare a series of twofold dilutions of the ceftiofur stock solution.
  - For each concentration, add 1 part of the antibiotic dilution to 9 parts of molten MHA (held at 45-50°C). Mix thoroughly and pour into sterile Petri dishes.[1]
  - Prepare a growth control plate containing MHA with no antibiotic.
  - Allow the agar to solidify completely.

#### Inoculation:

- The standardized inoculum (from step 3) is diluted to achieve a final concentration of approximately 10<sup>7</sup> CFU/mL.
- Spot-inoculate approximately 1-2 μL of the diluted inoculum onto the surface of each agar plate, including the growth control. A multipoint inoculator is recommended for this step.[1]

#### Incubation:

- Allow the inoculum spots to dry completely before inverting the plates.
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[1]
- Reading and Interpretation:
  - The MIC is the lowest concentration of ceftiofur that completely inhibits visible growth. A single colony or a faint haze should be disregarded.[1]
  - The growth control plate should show confluent growth at the inoculation spots.



- The MIC of the QC strain must fall within the acceptable ranges.
- Interpret the results based on CLSI breakpoints as described for the broth microdilution method.

**Troubleshooting** 

Issue	Potential Cause(s)	Recommended Solution(s)
No growth in any wells (including growth control)	Inactive inoculum, incorrect medium, residual disinfectant.	Use a fresh bacterial culture, verify the correct medium was used, ensure all labware is thoroughly rinsed.[6]
QC strain MIC out of range	Incorrect antibiotic preparation/storage, incorrect inoculum density, improper incubation.	Prepare fresh stock solutions, re-standardize the inoculum to a 0.5 McFarland standard, verify incubator calibration and timing.[6]
"Skipped wells" (growth at high concentrations, no growth at lower)	Contamination of a single well, inaccurate serial dilutions, plate edge effect (evaporation).	Repeat the assay with strict aseptic technique, prepare fresh dilutions, use plates with lids or sealing film.[6]
Trailing endpoints (faint growth over a range of concentrations)	Slow-growing organism, partial inhibitory effect of the antibiotic, subjective interpretation.	Increase incubation time as recommended by CLSI for specific organisms, read the MIC as the lowest concentration causing significant growth inhibition, have a second trained individual read the plate.[6]

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